Eragidomid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CC-90009 is a novel cereblon E3 ligase modulator that targets the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and proteasomal degradation. This compound has shown significant antileukemic activity, particularly in acute myeloid leukemia (AML) models .
Wissenschaftliche Forschungsanwendungen
CC-90009 has several scientific research applications, including:
Chemistry: The compound is used to study the mechanisms of cereblon E3 ligase modulation and protein degradation.
Medicine: The compound is being investigated as a potential treatment for acute myeloid leukemia, with promising results in preclinical and clinical studies
Industry: CC-90009 is being explored for its potential use in targeted protein degradation therapies.
Wirkmechanismus
CC-90009 exerts its effects by targeting the translation termination factor G1 to S phase transition 1 (GSPT1) for ubiquitination and proteasomal degradation. The compound coopts the CRL4 CRBN E3 ubiquitin ligase complex to selectively degrade GSPT1, leading to rapid induction of apoptosis and growth inhibition in AML cell lines and primary patient blasts . The degradation of GSPT1 activates the integrated stress response pathway, promoting apoptosis in AML cells .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Eragidomide interacts with the CRL4 CRBN E3 ubiquitin ligase complex . It selectively targets GSPT1, a small GTPase that regulates translation termination . The interaction between Eragidomide and GSPT1 leads to the ubiquitination and proteasomal degradation of GSPT1 .
Cellular Effects
Eragidomide has significant effects on various types of cells, particularly acute myeloid leukemia (AML) cells . The depletion of GSPT1 by Eragidomide rapidly induces AML apoptosis, reducing leukemia engraftment and leukemia stem cells (LSCs) in large-scale primary patient xenografting . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Eragidomide exerts its effects at the molecular level through a series of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . It coopts the CRL4 CRBN to selectively target GSPT1 for ubiquitination and proteasomal degradation .
Metabolic Pathways
Eragidomide is involved in the ubiquitin-proteasome pathway . It interacts with the CRL4 CRBN E3 ubiquitin ligase complex and leads to the ubiquitination and proteasomal degradation of GSPT1 .
Vorbereitungsmethoden
The synthesis of CC-90009 involves the use of a cereblon E3 ligase modulator platform. The compound is designed to selectively degrade GSPT1, leading to apoptosis in AML cells. The preparation methods include high-throughput cell viability screening and the use of various AML cell lines to identify synergistic partners . Industrial production methods are still under investigation, but the compound’s development involves extensive biochemical, structural, and molecular characterization .
Analyse Chemischer Reaktionen
CC-90009 undergoes several types of chemical reactions, including:
Ubiquitination: The compound coopts the CRL4 CRBN E3 ubiquitin ligase complex to target GSPT1 for ubiquitination and proteasomal degradation.
Proteasomal Degradation: Following ubiquitination, GSPT1 is degraded by the proteasome, leading to apoptosis in AML cells.
Activation of Stress Response Pathways: The degradation of GSPT1 activates the integrated stress response pathway, promoting apoptosis.
Common reagents and conditions used in these reactions include the CRL4 CRBN E3 ubiquitin ligase complex and various AML cell lines . The major products formed from these reactions are the degradation products of GSPT1 and the induction of apoptosis in AML cells .
Vergleich Mit ähnlichen Verbindungen
CC-90009 is unique in its selective degradation of GSPT1, which distinguishes it from other cereblon E3 ligase modulators. Similar compounds include:
Thalidomide: An immunomodulatory imide drug that also targets cereblon but has broader substrate specificity.
Pomalidomide: Another immunomodulatory imide drug with similar properties to thalidomide.
Lenalidomide: A more potent immunomodulatory imide drug that targets cereblon and has been used in proteolysis-targeting chimeras.
CC-90009’s high selectivity for GSPT1 makes it a promising candidate for targeted protein degradation therapies, with reduced off-target effects compared to traditional immunomodulatory imide drugs .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]methyl]-2,2-difluoroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClF2N3O4/c23-15-4-2-14(3-5-15)22(24,25)21(32)26-10-12-1-6-16-13(9-12)11-28(20(16)31)17-7-8-18(29)27-19(17)30/h1-6,9,17H,7-8,10-11H2,(H,26,32)(H,27,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBHUSLMHZLGRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)CNC(=O)C(C4=CC=C(C=C4)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClF2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1860875-51-9 |
Source
|
Record name | Eragidomide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1860875519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ERAGIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R76M2Z6366 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.